5-Chloro-1H-imidazo[4,5-B]pyrazine
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Overview
Description
5-Chloro-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound that features a fused imidazole and pyrazine ring system with a chlorine atom at the 5-position. This compound is part of a broader class of imidazo[4,5-B]pyrazines, which are known for their significant therapeutic potential and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with chloroformates or other chlorinating agents to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-imidazo[4,5-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Chloro-1H-imidazo[4,5-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Chloro-1H-imidazo[4,5-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Imidazo[4,5-B]pyridine: Similar in structure but with a pyridine ring instead of pyrazine.
Imidazo[4,5-C]pyridine: Another structural isomer with different biological activities.
Imidazo[1,2-A]pyrazine: A related compound with distinct pharmacological properties
Uniqueness: 5-Chloro-1H-imidazo[4,5-B]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1196151-76-4 |
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Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
5-chloro-3H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) |
InChI Key |
QNYHMZIJRPQYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=CN2)Cl |
Origin of Product |
United States |
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